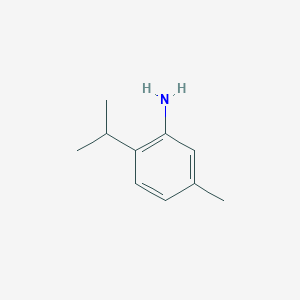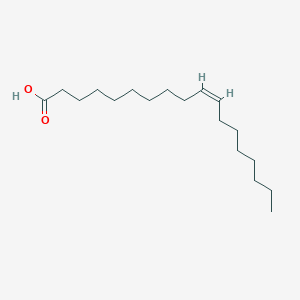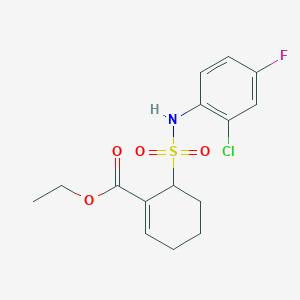
ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate
Vue d'ensemble
Description
Ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate, also known as TAK-242, is a novel small molecule cytokine production inhibitor . It selectively inhibits Toll-Like Receptor 4-mediated cytokine production through suppression of intracellular signaling .
Chemical Reactions Analysis
TAK-242 has been shown to inhibit various kinds of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor (TNF)-alpha, interleukin (IL)-1, IL-6, IL-10, macrophage inhibitory protein (MIP)-2 and prostaglandin E2 from lipopolysaccharide (LPS)-stimulated macrophages .Applications De Recherche Scientifique
Synthesis and Design of Anti-inflammatory Compounds
Ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate (hereafter referred to as the compound) has been synthesized and studied for its potential as an anti-inflammatory agent. A study by Lloret et al. (2009) involved the synthesis of this compound and its use as a base for the preparation of a nitro derivative, which shows promise as an anti-inflammatory agent. This research included a quantitative structure-activity relationship (QSAR) analysis, indicating the compound's relevance in the development of novel small-molecule inhibitors of nitric oxide and cytokine production, key factors in inflammation (Lloret et al., 2009).
Antisepsis Agent Synthesis
Another important application is in the synthesis of optically active cyclohexene antisepsis agents. Yamada et al. (2006) reported efficient synthetic methods for producing the compound, specifically its (R)-enantiomer known as TAK-242. This study highlights the compound's significance in creating new antisepsis agents with potential medical applications (Yamada et al., 2006).
Chemical Reactivity and Metabolism Studies
The compound's chemical reactivity and metabolism have also been a subject of study. Jinno et al. (2011) investigated its metabolic pathway, revealing that it gets metabolized into cyclohexene and phenyl ring moieties. The study provided insights into the compound's potential for forming covalent bonds with endogenous macromolecules, which is crucial for understanding its behavior in biological systems (Jinno et al., 2011).
Therapeutic Effects in Endotoxin Shock Model
Additionally, the therapeutic effects of TAK-242, a derivative of the compound, were evaluated in a mouse model of endotoxin shock. This study, conducted by Sha et al. (2007), found that TAK-242 inhibited various inflammatory mediators, suggesting its potential as a treatment for sepsis and other inflammatory diseases (Sha et al., 2007).
Mécanisme D'action
Target of Action
The primary target of ethyl 6-(N-(2-chloro-4-fluorophenyl)sulfamoyl)cyclohex-1-enecarboxylate, also known as TAK-242, is Toll-Like Receptor 4 (TLR4) . TLR4 is a protein that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns, leading to the production of proinflammatory mediators .
Mode of Action
TAK-242 selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .
Biochemical Pathways
Upon LPS stimulation, TLR4 triggers a cascade of intracellular signaling events, leading to the activation of mitogen-activated protein kinases and the production of proinflammatory cytokines . TAK-242 inhibits the phosphorylation of these kinases, thereby suppressing the production of cytokines such as NO, tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 .
Result of Action
TAK-242 effectively suppresses the production of multiple cytokines, including NO, TNF-α, and IL-6, in both mouse and human cells . This suppression occurs in a concentration-dependent manner, with 50% inhibitory concentrations (IC50) ranging from 1.1 to 33 nM .
Safety and Hazards
The safety data sheet for this compound indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it’s important to handle this compound with care, avoid breathing its vapors, mist, or dust, and use it only in a well-ventilated area .
Propriétés
IUPAC Name |
ethyl 6-[(2-chloro-4-fluorophenyl)sulfamoyl]cyclohexene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO4S/c1-2-22-15(19)11-5-3-4-6-14(11)23(20,21)18-13-8-7-10(17)9-12(13)16/h5,7-9,14,18H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEIJTHMHDMWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCCC1S(=O)(=O)NC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B3118846.png)
![Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B3118847.png)

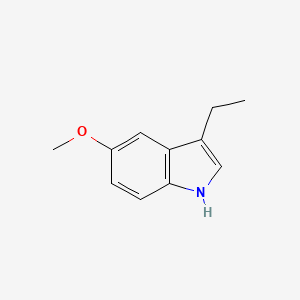


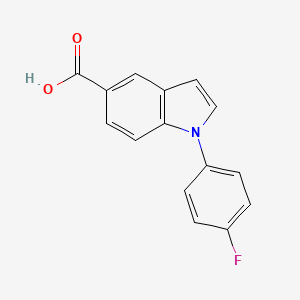
![1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3118880.png)
